molecular formula C19H22Cl2N2 B2387252 N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1351643-10-1

N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B2387252
CAS RN: 1351643-10-1
M. Wt: 349.3
InChI Key: DHGLDLZEKMGTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride, also known as S-23, is a non-steroidal selective androgen receptor modulator (SARM). SARMs are a class of compounds that selectively bind to androgen receptors, which are primarily found in muscle and bone tissue, and have the potential to improve muscle mass, strength, and bone density. S-23 is a relatively new SARM that has gained attention for its potential as a performance-enhancing drug and its ability to promote muscle growth with fewer side effects than traditional anabolic steroids.

Scientific Research Applications

Enamine Chemistry in Synthesis

Enamines, compounds derived from aldehydes or ketones and secondary amines, play a crucial role in synthetic chemistry, offering pathways to various complex molecules. For instance, research on ethanamines with alkyl groups has demonstrated their utility in synthesizing substituted amino chromanones, highlighting the broad applicability of enamine chemistry in creating heterocyclic compounds with potential therapeutic uses (Dean, Varma, & Varma, 1983).

Catalytic Applications

Catalysis is another significant area where related compounds have shown promise. The use of dimethylamino pyridine hydrochloride as a recyclable catalyst for acylation reactions underlines the potential of nitrogen-containing compounds in facilitating organic transformations, which could be relevant for designing new catalysts based on N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride (Liu, Ma, Liu, & Wang, 2014).

Photolysis in Photoaffinity Probes

The study of photolysis of diazirines, related to the photoreactive properties of certain compounds, suggests applications in photoaffinity labeling for investigating biological targets. This research indicates the potential of using photolabile groups to study protein interactions and mechanisms within cells, offering a method that could be adapted for compounds with similar reactive groups (Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991).

Corrosion Inhibition

Compounds with ethanamine groups have been investigated for their corrosion inhibition properties, such as 2-(Decylthio)ethanamine hydrochloride, which demonstrates the multifunctional capacity of similar compounds in protecting metal surfaces in industrial applications. This suggests the potential exploration of N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride in corrosion inhibition (Walter & Cooke, 1997).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2.ClH/c1-13-3-8-19-18(11-13)17(14(2)22-19)9-10-21-12-15-4-6-16(20)7-5-15;/h3-8,11,21-22H,9-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGLDLZEKMGTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=C(C=C3)Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

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